
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have significant biological and pharmacological properties .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-6,7-difluoro-1,4-dihydroquinoline: Similar in structure but differs in the degree of saturation and functional groups.
6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the ethyl group at the 1-position, which may affect its biological activity.
1-Ethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness: 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethyl and difluoro substituents, which confer distinct electronic and steric properties. These features can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biologische Aktivität
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline (CAS Number: 1526474-80-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The compound's chemical structure is characterized by the following properties:
Property | Value |
---|---|
Chemical Formula | C11H13F2N |
Molecular Weight | 197.23 g/mol |
IUPAC Name | This compound |
Appearance | Liquid |
Storage Temperature | 4 °C |
Antiviral Properties
Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant antiviral activities. For instance, related compounds have shown efficacy against SARS-CoV-2. One study reported that a derivative of tetrahydroisoquinoline demonstrated an EC50 of 3.15 μM against SARS-CoV-2 in Vero E6 cells with a selective index (SI) exceeding 63.49 . This suggests that modifications to the tetrahydroisoquinoline structure can enhance antiviral potency.
The mechanism by which these compounds exert their antiviral effects often involves the inhibition of viral replication post-entry into host cells. Specifically, the compound trans-1 was noted for its ability to inhibit viral replication more effectively than chloroquine in human lung Calu-3 cell lines . This indicates a potential for developing novel antiviral therapies based on the tetrahydroisoquinoline scaffold.
Study on Antiviral Activity
In a comparative study involving various tetrahydroisoquinoline derivatives:
- Compound Tested : trans-1 (a derivative of tetrahydroisoquinoline)
- EC50 in Vero E6 Cells : 3.15 μM
- SI : >63.49
- Comparison with Chloroquine : trans-1 showed superior antiviral activity compared to chloroquine (EC50 = 44.90 μM) .
This study emphasizes the potential of tetrahydroisoquinoline derivatives as effective antiviral agents.
Structural Modifications and Biological Activity
Research has demonstrated that structural modifications to the tetrahydroisoquinoline core can lead to varying biological activities. For example:
- Modification Example : Substitution at position 3 with different functional groups has been shown to convert agonist activities into antagonist activities in opioid peptide analogs .
This flexibility in structure-function relationships highlights the importance of further exploration into the synthetic pathways for these compounds.
Eigenschaften
IUPAC Name |
1-ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c1-2-11-8-6-10(13)9(12)5-7(8)3-4-14-11/h5-6,11,14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZKZLOAWZMSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC(=C(C=C2CCN1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.